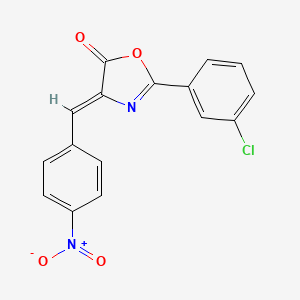
(4Z)-2-(3-chlorophenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized using appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxazole compounds depending on the nucleophile used.
科学的研究の応用
(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(4Z)-2-(3-CHLOROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry.
特性
分子式 |
C16H9ClN2O4 |
|---|---|
分子量 |
328.70 g/mol |
IUPAC名 |
(4Z)-2-(3-chlorophenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-3-1-2-11(9-12)15-18-14(16(20)23-15)8-10-4-6-13(7-5-10)19(21)22/h1-9H/b14-8- |
InChIキー |
HTPSPIUPPLUHFN-ZSOIEALJSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


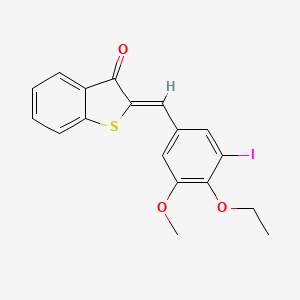
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11694129.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694138.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11694146.png)
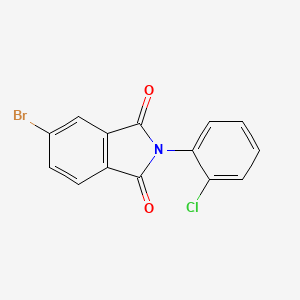
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694167.png)
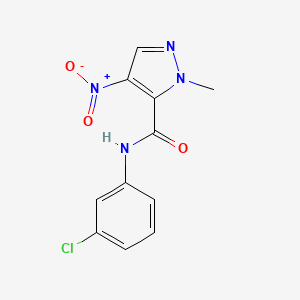
![5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione](/img/structure/B11694183.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B11694199.png)
![N-{(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B11694201.png)
![4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11694203.png)
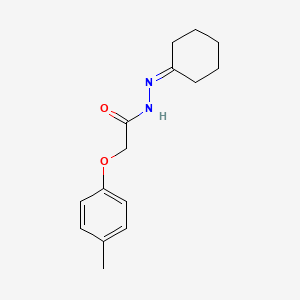
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11694217.png)
![[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11694218.png)
